molecular formula C13H19F2N5 B11735357 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735357
M. Wt: 283.32 g/mol
InChI Key: NWXDBFNMMRWLCS-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, including the formation of the pyrazole rings and subsequent functionalization. One common synthetic route starts with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The difluoroethyl and ethyl-methyl groups are then introduced through alkylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole rings can be oxidized using agents like potassium permanganate, leading to the formation of pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce any double bonds present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using reagents like sodium hydride or lithium diisopropylamide.

    Addition: Addition reactions can occur at the nitrogen atoms of the pyrazole rings, forming new derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-(2,2-difluoroethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
  • N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of difluoroethyl and ethyl-methyl groups in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine provides distinct properties that can be advantageous in specific applications .

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-19-8-12(10(2)18-19)6-16-4-11-5-17-20(7-11)9-13(14)15/h5,7-8,13,16H,3-4,6,9H2,1-2H3

InChI Key

NWXDBFNMMRWLCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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